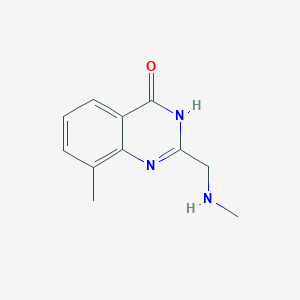

4-甲酰基-3,5-二甲基-1H-吡咯-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the linear formula C9H11NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is a polysubstituted pyrrole, which can be used in the synthesis of various compounds, e.g., azomethines (Schiff bases) .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .

Molecular Structure Analysis

The molecular structure of “methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is determined by methods such as 1H NMR spectroscopy and X-ray analysis . The E-configuration of the azomethine fragment is detected through these methods .

Chemical Reactions Analysis

The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2, as well as under microwave irradiation, leads to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate .

科学研究应用

医药应用

吡咯,它是该化合物的组成部分,作为一种具有多种活性的生物活性支架而广为人知 . 吡咯环体系中不同药效团的组合导致了更多活性化合物的形成 . 含有吡咯的类似物被认为是生物活性化合物的潜在来源 .

抗精神病性质

含有吡咯环体系的上市药物以具有多种生物学特性而闻名,如抗精神病 .

抗癌性质

基于吡咯的药物以具有抗癌性质而闻名,特别是针对白血病、淋巴瘤和骨髓纤维化 .

抗菌性质

所得偶氮甲碱仅对革兰氏阳性细菌有效 . 4-{(E)-[(4-氯苯基)亚氨基]-甲基}-3,5-二甲基-1H-吡咯-2-羧酸乙酯表现出最高的抗菌活性 .

抗真菌和抗原生动物性质

抗疟性质

偶氮甲碱的合成

4-甲酰基-3,5-二甲基-1H-吡咯-2-羧酸乙酯与各种芳香胺和 5-氨基-3-(4-溴苯基(甲苯基))-1H-吡唑在绝对沸腾的乙醇中缩合,得到新的偶氮甲碱作为席夫碱 .

与巯基乙酸的反应

这些化合物与巯基乙酸在甲苯、DMF 或 AcOH 中回流反应,无论是否添加 ZnCl2 以及在微波辐射下,都遵循不寻常的途径,仅生成 3,5-二甲基-4-(5-氧代-1,3-氧硫杂环戊烷-2-基)-1H-吡咯-2-羧酸乙酯 .

未来方向

The future directions in the research of “methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” and its derivatives could involve exploring their potential against several diseases or disorders due to their diverse therapeutic response profile . Further studies could also focus on the synthesis of biologically active derivatives of thiazolidinedione, azetidinone, formazan, etc .

作用机制

Target of Action

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrole derivatives, it is likely that this compound could affect multiple pathways .

Result of Action

Pyrrole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)6(2)10-8(5)9(12)13-3/h4,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQONSFBVZIROQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)

![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)

![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)

![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)

![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)